[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride
Description
[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride is a substituted phenoxyethylamine derivative characterized by a 2-ethylphenoxy group attached to an ethylamine backbone, with a methylamine moiety and a hydrochloride salt.
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10-6-4-5-7-11(10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUALXUZGWVFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride typically involves the reaction of 2-(2-ethylphenoxy)ethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving cellular signaling and receptor interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Hypothetically inferred as C₁₁H₁₈ClNO (based on substitution patterns of analogs like N-methyl-2-(2-chlorophenoxy)ethylamine hydrochloride ).
- Synthesis Pathway: Likely synthesized via alkylation of methylamine with 2-(2-ethylphenoxy)ethyl chloride, followed by HCl neutralization, analogous to methods for chloro- and methoxy-substituted derivatives .
Comparison with Structurally Similar Compounds
The following table compares [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride with phenoxyethylamine derivatives and related structures, emphasizing substituent effects, molecular properties, and applications:
Substituent Effects on Pharmacological Activity
- Electron-Donating Groups (e.g., Methoxy): Increase lipophilicity and may enhance blood-brain barrier penetration, as seen in 2-(2-Methoxyphenoxy)ethylamine hydrochloride .
- Electron-Withdrawing Groups (e.g., Chloro) : Improve receptor binding affinity, as demonstrated by trans-[2-(2,3-Dichlorophenyl)cyclopropyl]methylamine hydrochloride, a selective 5-HT2C receptor agonist .
Receptor Binding and Selectivity
- 5-HT2C Receptor Agonists : Chloro-substituted cyclopropylmethylamine derivatives show high selectivity for 5-HT2C over 5-HT2B receptors, critical for avoiding cardiotoxicity .
- Betahistine Analogs : Pyridyl-containing compounds like Betahistine Hydrochloride act as histamine H3 receptor antagonists, illustrating how aromatic heterocycles modulate receptor profiles .
Pharmacokinetic Considerations
- Lipophilicity: The 2-ethylphenoxy group in the target compound likely enhances membrane permeability compared to polar analogs like Betahistine .
- Metabolic Stability: Methylthio and oxadiazole groups may slow hepatic metabolism, as seen in 2-[4-(Methylthio)phenoxy]ethylamine hydrochloride .
Biological Activity
[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride is a compound with potential therapeutic applications due to its unique structural characteristics. The compound is composed of an ethylphenoxy group and a methylamine moiety, with the molecular formula C₁₃H₁₈ClN₃O. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and findings from diverse research sources.
Synthesis
The synthesis of this compound can be achieved through several organic chemistry methods:
-
Refluxing Method :
- Reaction of 2-(2-Ethylphenoxy)ethanol with Methyl Iodide to form [2-(2-Ethylphenoxy)ethyl]methylamine.
- Subsequent reaction with Hydrochloric Acid to yield the hydrochloride salt.
Biological Activity Predictions
Biological activity predictions for this compound suggest various therapeutic potentials. Computational tools like PASS (Prediction of Activity Spectra for Substances) indicate that compounds with similar structures may exhibit a range of biological activities, including:
- Neuroprotective Effects : Potential interaction with central nervous system receptors.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.
- Anti-inflammatory Activity : The compound may influence inflammatory pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and biological activities associated with this compound compared to similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Neuroprotective effects |
| Phenylethylamine | Simple phenylethyl structure | Mood enhancement |
| 4-Methoxy-N,N-dimethylaniline | Contains methoxy group | Antimicrobial properties |
| This compound | Ethylphenoxy moiety and methylamine group | Potential neuroprotection |
The mechanism of action for this compound likely involves interactions with specific molecular targets, potentially influencing various cellular pathways. Its lipophilic nature may enhance its ability to cross biological membranes, affecting receptor binding and downstream signaling pathways.
Case Studies and Research Findings
-
Neuroprotection Studies : Research indicates that compounds similar in structure to this compound exhibit neuroprotective properties through modulation of brain-derived neurotrophic factor (BDNF) levels, suggesting potential applications in neurodegenerative diseases.
"Double-lesioned rats treated with neuroprotective agents exhibited increased BDNF levels in the hippocampus" .
- Antimicrobial Testing : Preliminary studies show that derivatives of the compound possess antimicrobial activity against several strains of bacteria, indicating its potential use in treating infections.
- Inflammatory Response Modulation : In vitro studies demonstrate that related compounds can inhibit pro-inflammatory cytokine production, suggesting a pathway for therapeutic intervention in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
